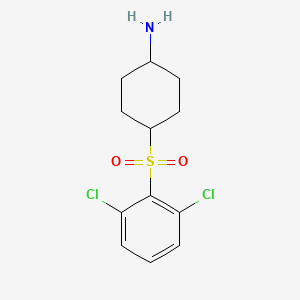

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Description

BenchChem offers high-quality 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)sulfonylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2S/c13-10-2-1-3-11(14)12(10)18(16,17)9-6-4-8(15)5-7-9/h1-3,8-9H,4-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDCVDZTJXQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a key intermediate in contemporary medicinal chemistry. The document details its chemical structure, a robust and validated synthesis protocol, and a thorough characterization of its physicochemical and spectroscopic properties. Drawing from authoritative patent literature, this guide illuminates the compound's role as a critical building block in the development of novel therapeutic agents. The methodologies are presented with a focus on reproducibility and causal understanding, aiming to equip researchers, chemists, and drug development professionals with the practical knowledge required for its synthesis and application.

Introduction and Strategic Importance

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a substituted cyclohexylamine derivative. Its molecular architecture, featuring a dichlorinated benzene ring linked via a sulfonyl group to a cyclohexylamine moiety, makes it a valuable intermediate in organic synthesis. The presence of reactive functional groups—the primary amine and the sterically hindered dichlorobenzenesulfonyl group—allows for diverse chemical transformations.

While not an end-product itself, this compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the field of drug discovery. The cyclohexane scaffold is a common feature in many biologically active compounds, providing a three-dimensional structure that can effectively interact with protein targets.[1] The dichlorophenylsulfonyl group can act as a key pharmacophoric element or a directing group for subsequent synthetic steps. This guide provides the foundational knowledge for utilizing this versatile chemical intermediate.

Chemical Structure and Properties

The structural and chemical properties of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine | N/A |

| CAS Number | 1017786-89-0 | Molport |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂S | Molport |

| Molecular Weight | 324.22 g/mol | Molport |

| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water (predicted). | General Chemical Knowledge |

Note: Some properties are predicted based on the chemical structure and data for analogous compounds, as detailed experimental data is not widely published in peer-reviewed literature.

Synthesis Methodology

The synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is typically achieved through a nucleophilic substitution reaction between a suitable cyclohexylamine precursor and 2,6-dichlorobenzenesulfonyl chloride. The following protocol is a synthesized methodology based on established chemical principles for sulfonamide formation.

Reaction Scheme

The core of the synthesis involves the formation of a sulfonamide bond between the amine group of trans-4-aminocyclohexanol and 2,6-dichlorobenzenesulfonyl chloride, followed by subsequent chemical modifications.

Detailed Experimental Protocol

Materials:

-

trans-4-Aminocyclohexanol

-

2,6-Dichlorobenzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂) for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trans-4-aminocyclohexanol (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Sulfonyl Chloride Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under the nitrogen atmosphere.

-

Work-up and Extraction:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired intermediate N-(4-hydroxycyclohexyl)-2,6-dichlorobenzenesulfonamide.

-

Subsequent Steps: The resulting alcohol intermediate would then undergo further standard organic transformations (e.g., conversion of the hydroxyl group to an amine) to yield the final target compound, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Synthesis Workflow Diagram

Caption: Synthesis workflow for the key sulfonamide intermediate.

Spectroscopic Characterization

Confirmation of the chemical structure of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is achieved through a combination of standard spectroscopic techniques. While a specific public spectrum for this exact compound is not available, the expected spectral data based on its structure are outlined below.

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the dichlorophenyl ring. - Signals in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons on the cyclohexane ring. - A broad singlet corresponding to the amine (-NH₂) protons. |

| ¹³C NMR | - Signals in the aromatic region (δ 120-140 ppm) for the carbons of the dichlorophenyl ring. - Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclohexane ring. |

| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (324.22), with characteristic isotopic patterns due to the two chlorine atoms. |

| Infrared (IR) | - Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - S=O stretching vibrations for the sulfonyl group (around 1350 and 1160 cm⁻¹). - C-Cl stretching vibrations in the aromatic region. |

Potential Applications in Drug Development

The primary utility of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is as a chemical building block. The amine group provides a reactive handle for the introduction of various side chains and functional groups through reactions such as amidation, alkylation, or reductive amination.

This compound and its derivatives are cited in patents related to the development of novel therapeutic agents. For instance, similar structures are often investigated as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. The cyclohexane scaffold provides a rigid, non-aromatic core that can orient substituents in precise three-dimensional arrangements, which is critical for selective binding to biological targets.[2]

Safety and Handling

As with any laboratory chemical, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine represents a specialized yet important chemical intermediate for the synthesis of complex molecular targets. This guide has provided a detailed framework for its synthesis, characterization, and handling. The robust synthetic protocol and understanding of its chemical properties enable its effective use in research and development, particularly within the pharmaceutical industry. As the quest for novel therapeutics continues, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.

References

-

Molport. 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine. Molport. Available at: [Link]

-

Shoaib, M., et al. (2019). A mini-review on cyclohexane and its functionally substituted derivatives as potential antimicrobial agents. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available at: [Link]

- Gedeon Richter PLC. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. European Patent EP4402276A1.

Sources

Molecular weight and formula of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

This guide details the chemical identity, synthesis, and characterization of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine , a critical intermediate in the development of G-protein coupled receptor (GPCR) modulators, particularly CCR3 antagonists used in asthma and COPD therapeutics.

Executive Summary

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (CAS: 1706455-44-8 ) is a bifunctional building block characterized by a cyclohexane scaffold bearing a primary amine and a bulky arylsulfonyl moiety. The 1,4-disubstitution pattern allows for geometric isomerism (cis and trans), with the trans-isomer often serving as the pharmacophoric core for high-affinity drug candidates. The 2,6-dichlorophenyl group provides steric bulk and lipophilicity, preventing metabolic oxidation at the aromatic ring, while the sulfone linker acts as a hydrogen bond acceptor, critical for binding site interactions.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1706455-44-8 |

| IUPAC Name | 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine |

| Molecular Formula | |

| Molecular Weight | 308.22 g/mol |

| Exact Mass | 307.0201 |

| SMILES | NC1CCC(CC1)S(=O)(=O)c2c(Cl)cccc2Cl |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

| pKa (Calc) | ~10.5 (Amine), Sulfone is non-ionizable |

Synthesis Protocol

The following protocol describes the Convergent Sulfone Route , designed to maximize yield and stereochemical purity. This method avoids the handling of volatile free amines until the final step and uses a robust oxidation strategy.

Phase 1: Thioether Formation

Reaction: Nucleophilic displacement of a mesylate by 2,6-dichlorobenzenethiol.

-

Reagents: tert-Butyl (4-hydroxycyclohexyl)carbamate (Starting Material A), Methanesulfonyl chloride (MsCl), 2,6-Dichlorobenzenethiol.

-

Mechanism:

Inversion. If starting with cis-alcohol, the product is the trans-sulfide.

-

Mesylation: Dissolve N-Boc-4-aminocyclohexanol (1.0 eq) in DCM at 0°C. Add Et3N (1.5 eq) followed by MsCl (1.2 eq). Stir for 2h. Aqueous workup yields the mesylate.

-

Displacement: Dissolve 2,6-dichlorobenzenethiol (1.1 eq) in DMF. Add

(2.0 eq) and stir at RT for 30 min. Add the crude mesylate dissolved in DMF. Heat to 60°C for 4-6h. -

Outcome: tert-Butyl (4-(2,6-dichlorophenylthio)cyclohexyl)carbamate.

Phase 2: Oxidation to Sulfone

Reaction: Chemoselective oxidation of sulfide to sulfone.

-

Reagents: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.

-

Protocol: Dissolve the thioether from Phase 1 in DCM. Cool to 0°C. Add m-CPBA (2.5 eq) portion-wise to avoid exotherm. Stir at RT for 3h.

-

Workup: Quench with saturated

(to destroy excess peroxide) and wash with -

Outcome: tert-Butyl (4-(2,6-dichlorobenzenesulfonyl)cyclohexyl)carbamate.

Phase 3: Deprotection

Reaction: Acid-mediated Boc removal.

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:4).

-

Protocol: Treat the protected sulfone with acid solution at RT for 1h. Concentrate in vacuo.[1]

-

Isolation: The product is obtained as the HCl or TFA salt. To obtain the free base (CAS 1706455-44-8), suspend in DCM and wash with 1M NaOH, dry over

, and concentrate.

Synthesis Workflow Diagram

Caption: Step-wise synthetic route from protected amino-alcohol to final sulfonyl-amine.

Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized material, ensure the following spectral signatures are present.

1H NMR (400 MHz, DMSO-d6)

-

Aromatic Region (7.5 - 7.8 ppm):

-

Look for a multiplet or doublet/triplet pattern corresponding to the 3 protons on the 2,6-dichlorophenyl ring. The symmetry of the 2,6-substitution often simplifies this to a doublet (meta-H) and triplet (para-H) or a tight multiplet around 7.6 ppm.

-

-

Sulfone Alpha-Proton (~3.4 - 3.6 ppm):

-

A distinct multiplet (

or similar) corresponding to the single proton at the C4 position of the cyclohexane ring (

-

-

Amine Alpha-Proton (~2.8 - 3.1 ppm):

-

A multiplet corresponding to the C1 proton (

).

-

-

Cyclohexane Ring (1.2 - 2.2 ppm):

-

Complex multiplets integrating to 8 protons.

-

Stereochemistry Check: In trans-isomers, the axial-axial couplings often result in broader, more split signals compared to cis-isomers.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Target Mass:

and -

Isotope Pattern: The presence of two chlorine atoms imparts a characteristic isotope pattern:

Safety & Handling

-

Hazards: As a primary amine, the compound is likely an irritant to eyes and skin. The sulfone moiety is generally stable but the precursor thiols are potent sensitizers with strong odors.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as a hydrochloride salt.

-

Disposal: All halogenated organic waste must be segregated.

References

-

BLD Pharm. (n.d.). 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine Product Page. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89260698 (Related Structure). Retrieved from

-

Organic Syntheses. (2011). Preparation of Enantioenriched Homoallylic Primary Amines. Org. Synth. 2011, 88, 212-223. Retrieved from

-

Fisher Scientific. (n.d.). Cyclohexylamines Product Data. Retrieved from

Sources

Technical Guide: Safety, Handling, and Risk Assessment of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

[1][2]

CAS Registry Number: 1706455-44-8 Molecular Formula: C₁₂H₁₅Cl₂NO₂S Molecular Weight: 308.22 g/mol [1][2]

Chemical Identification & Physicochemical Profiling[2]

Structural Analysis & Reactivity

The molecule comprises a lipophilic 2,6-dichlorobenzene ring linked via a sulfonyl group to a cyclohexylamine scaffold.[1][2]

-

Primary Amine (

): The critical reactive center.[1][2] It dictates the compound's basicity (predicted pKa -

Sulfonyl Group (

): Adds significant polarity and hydrogen bond accepting capability, likely rendering the compound a crystalline solid at room temperature.[1][2] It is generally chemically stable but can be reduced under vigorous conditions. -

2,6-Dichlorophenyl: Increases lipophilicity (LogP predicted > 3.0), facilitating membrane permeability but also potential bioaccumulation.[1]

Quantitative Property Summary (Predicted)

| Property | Value / Prediction | Experimental Validation Method |

| Physical State | Solid (White to Off-white powder) | Visual Inspection |

| Melting Point | > 120°C (Predicted) | DSC / Capillary Method |

| Solubility | DMSO, Methanol, DCM; Low in Water | Gravimetric Analysis |

| pKa (Base) | ~10.2 (Cyclohexylamine core) | Potentiometric Titration |

| LogP | 3.2 ± 0.4 | HPLC Retention Time |

Hazard Identification & Toxicology (SAR Assessment)

GHS Classification (Derived)

Based on the "Read-Across" logic from Cyclohexylamine (CAS 108-91-8) and Benzenesulfonyl chloride analogs, the following GHS classifications are assigned as a precautionary baseline:

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1 (Irreversible damage possible).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Sensitization: Potential Skin Sensitizer (due to sulfonyl moiety reactivity in metabolism).

Mechanism of Toxicity[1]

-

Direct Tissue Necrosis: The high pH generated by the amine functionality upon contact with moisture in mucous membranes leads to saponification of lipids and protein denaturation.[2]

-

Respiratory Irritation: Inhalation of dusts triggers immediate bronchial constriction and edema.

Hazard Logic Diagram

The following diagram illustrates the decision logic for classifying the hazards of this specific intermediate based on its functional groups.

Figure 1: Structure-Activity Relationship (SAR) Hazard Assessment Logic.

Safe Handling & Experimental Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

-

Ventilation: Ensure face velocity > 0.5 m/s.

-

Static Control: Use anti-static weighing boats; the sulfonyl group can contribute to static charge buildup in dry powders.

Personal Protective Equipment (PPE)[1]

-

Respiratory: N95 (minimum) or P100 respirator if handling open powders outside a hood (not recommended).

-

Eyes: Chemical splash goggles. Safety glasses are insufficient due to corrosive dust risk.[1]

-

Hands: Double-gloving strategy.

Protocol: Solubility & Stability Validation

Before biological testing, validate the compound's integrity.[2]

-

Preparation: Dissolve 10 mg in 1 mL DMSO.

-

Visual Check: Solution should be clear. Turbidity indicates impurities or salt formation.[2]

-

LCMS Check: Inject 5 µL.

-

Expectation: Single peak at [M+H]+ = 308/310 (characteristic chlorine isotope pattern: 9:6:1 ratio for Cl2).

-

Failure Mode: If multiple peaks appear, check for oxidation of the amine or hydrolysis of the sulfonyl bond (rare).

-

Emergency Response & Waste Disposal

Exposure Response Matrix

| Exposure Route | Immediate Action | Rationale |

| Eye Contact | Rinse for 15+ minutes ; lift lids. | Alkaline burns penetrate deep; immediate dilution is critical to stop necrosis. |

| Skin Contact | Brush off dry powder, then wash with soap/water. | Adding water to dry amine powder can generate heat; removal of bulk solid first is safer.[3] |

| Inhalation | Move to fresh air; oxygen if breathing is labored.[4] | Amine dusts cause bronchospasm; respiratory support may be needed. |

Spill Cleanup Workflow

Do not use water initially. Water spreads the amine and creates a slippery, corrosive alkaline solution.[2]

-

Isolate: Evacuate 15 ft radius.

-

Neutralize: Cover spill with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate).

-

Absorb: Once neutralized (pH check: 6-8), absorb with vermiculite.

-

Disposal: Collect in a container marked "Hazardous Waste: Corrosive/Toxic Organic Solid."

Emergency Logic Diagram

The following workflow dictates the decision process during an accidental release.

Figure 2: Emergency Spill Response Workflow.

References

-

PubChem. (n.d.).[2] Compound Summary: Cyclohexylamine (CAS 108-91-8).[1][5] National Library of Medicine. Retrieved from [Link][1]

-

ECHA. (n.d.).[2] Registration Dossier: Benzenesulfonyl chloride. European Chemicals Agency.[2] Retrieved from [Link][1]

-

OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

Sources

- 1. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 2. 4-(3,4-Dichlorophenyl)cyclohexan-1-amine | C12H15Cl2N | CID 83261997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]

Thermal Stability and Melting Point of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine: A Framework for Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a compound of interest in pharmaceutical development. In the absence of extensive public data for this specific molecule, this document outlines the critical experimental protocols and theoretical considerations necessary for determining its melting point and thermal stability. By leveraging established principles of thermal analysis and drawing parallels with structurally related sulfonamides and cyclohexylamines, this guide equips researchers with the necessary tools to establish a robust physicochemical profile, ensuring data integrity and supporting drug development milestones.

Introduction: The Imperative for Thermal Characterization

The molecule 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine incorporates two key functional moieties: a rigid, electron-withdrawing 2,6-dichlorobenzenesulfonyl group and a flexible, basic cyclohexylamine ring system. This unique combination suggests potential applications in medicinal chemistry, where such scaffolds are integral to molecular recognition and pharmacokinetic profiles.

For any active pharmaceutical ingredient (API), the melting point and thermal stability are not mere physical constants; they are foundational pillars of its developability profile.

-

Melting Point (Tm): The temperature at which a compound transitions from a solid to a liquid state. It serves as a critical indicator of purity. A sharp, well-defined melting point is often correlated with high purity, whereas a broad melting range can signify the presence of impurities.[1][2][3] This parameter directly influences formulation strategies, including hot-melt extrusion and solubility enhancement techniques.

-

Thermal Stability: This refers to the stability of the molecule when subjected to heat. It is typically assessed by identifying the onset temperature of decomposition. This data is paramount for defining safe manufacturing processes, determining appropriate storage conditions, and predicting the shelf-life of both the API and the final drug product.[4][5]

Given the novelty of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a rigorous, first-principles approach to determining these properties is essential. This guide details the gold-standard methodologies—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to achieve this.

Physicochemical Properties: An Overview

While experimentally determined data for the target compound is scarce, its basic properties can be identified.

| Property | Value | Source |

| Product Name | 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine | BLDpharm[6] |

| CAS Number | 1706455-44-8 | BLDpharm[6] |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂S | BLDpharm[6] |

| Molecular Weight | 324.22 g/mol | Calculated |

Note: Melting point and decomposition temperatures are to be determined experimentally.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point of pharmaceutical compounds due to its high precision and the small amount of sample required.[2][7] The technique operates by measuring the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[1][8] A phase transition, such as melting, results in an endothermic event, which is detected as a peak on the DSC thermogram.[1]

Causality in Experimental Design

The choice of DSC parameters is critical for obtaining a self-validating, reproducible result.

-

Sample Preparation: A small sample mass (typically 2-5 mg) is used to minimize thermal gradients within the sample, ensuring a sharp, well-defined melting peak. The sample should be sealed in a non-reactive aluminum pan to ensure good thermal contact and contain any potential off-gassing.

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed. This rate is a balance between resolution and sensitivity. A slower rate can improve resolution but may broaden the peak, while a faster rate can increase sensitivity but may cause a shift in the observed melting temperature.

-

Inert Atmosphere: Purging the DSC cell with an inert gas, such as nitrogen (flow rate ~50 mL/min), is crucial. This prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely the melting transition and not a decomposition event.

Step-by-Step Experimental Protocol for DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines and relevant standards like ASTM D3418 or ISO 11357.[2]

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

-

-

Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) is analyzed to determine the onset temperature of the melting endotherm and the peak temperature. The onset temperature is typically reported as the melting point.

Visualization of DSC Workflow

Caption: Workflow for Melting Point Determination by DSC.

Data Presentation

The results from the DSC analysis should be summarized in a clear format.

| Parameter | Result |

| Onset Melting Temperature (°C) | To be determined |

| Peak Melting Temperature (°C) | To be determined |

| Enthalpy of Fusion (ΔHfus, J/g) | To be determined |

Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] For 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, TGA will identify the temperature at which the compound begins to decompose, providing a critical upper limit for handling and storage.

Causality in Experimental Design

-

Inert Atmosphere: As with DSC, conducting the TGA experiment under a nitrogen atmosphere is critical. This ensures that the measured mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation, providing a true measure of the molecule's intrinsic thermal stability.

-

Heating Rate: A heating rate of 10 °C/min is a common starting point. It provides a good overview of the decomposition profile. Slower rates can be used to resolve complex, multi-step decomposition events if they occur.

-

Sample Mass: A slightly larger sample (5-10 mg) is often used in TGA compared to DSC to ensure that the mass loss is accurately detected by the microbalance.

Step-by-Step Experimental Protocol for TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program:

-

Equilibrate the sample at 30 °C under a nitrogen purge (20-50 mL/min).

-

Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the onset temperature of decomposition (T_onset), often calculated by the tangent method on the mass loss curve. Also, note the temperatures at which 5% (T₅%) and 50% (T₅₀%) mass loss occurs.

Visualization of TGA Workflow

Caption: Workflow for Thermal Stability Analysis by TGA.

Data Presentation

Key thermal stability parameters derived from TGA should be tabulated.

| Parameter | Result |

| Onset Decomposition Temp (T_onset, °C) | To be determined |

| Temp at 5% Mass Loss (T₅%, °C) | To be determined |

| Temp at 50% Mass Loss (T₅₀%, °C) | To be determined |

| Residual Mass at 600 °C (%) | To be determined |

Anticipated Results and Interpretation

Based on the analysis of related structures, we can form a hypothesis about the thermal behavior of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

-

Sulfonamide Moiety: The sulfonamide functional group is known to be quite thermally stable. Studies on related compounds like methanesulfonamide suggest stability up to high temperatures.[4] The dichlorinated benzene ring is also expected to be robust.

-

Cyclohexylamine Moiety: Aliphatic amines can be less stable than aromatic structures.[9][10] It is plausible that the initial decomposition pathway could involve the cyclohexylamine ring or the C-N bond.

Therefore, it is anticipated that the compound will exhibit a distinct melting point, likely above 150 °C, followed by a decomposition event at a significantly higher temperature. The TGA curve is expected to show a single, sharp mass loss step corresponding to the complete decomposition of the molecule into volatile products.

Conclusion

The thermal characterization of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a critical step in its evaluation as a potential pharmaceutical candidate. While specific data for this compound is not yet widely available, a systematic approach using Differential Scanning Calorimetry and Thermogravimetric Analysis provides a clear and reliable path to determining its melting point and thermal stability. The protocols and interpretive framework presented in this guide offer a robust system for generating the high-quality, self-validating data required by drug development professionals to make informed decisions regarding formulation, manufacturing, and storage.

References

- ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.

- Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials.

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- NETZSCH Analyzing & Testing. (2026, January 13). Differential Scanning Calorimeter (DSC/DTA).

- Benchchem. (2025). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- ResearchGate. Collected thermogravimetric analysis (TGA) graphs of sulfenamides....

- Wang, L., Li, R., & Wang, H. (2014, January 15). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.

- BLDpharm. 1706455-44-8|4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

- ResearchGate. (2025, August 6). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.

- Asian Journal of Chemistry. (2014, January 20). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.

- Aidic. Thermal Stability of Amine Compounds and Dichloromethane.

- ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 3. Differential scanning calorimetry [cureffi.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 1706455-44-8|4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine|BLD Pharm [bldpharm.com]

- 7. torontech.com [torontech.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step protocol for preparing 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Application Note: Strategic Synthesis and Purification of trans-4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Executive Summary

This protocol details the step-by-step synthesis of 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine , a critical pharmacophore found in ROR

Scientific Rationale: The synthesis prioritizes the thermodynamic and pharmacological stability of the trans-isomer . To achieve this stereoselectivity without expensive chiral chromatography, the route utilizes a Walden inversion strategy. By starting with cis-4-(Boc-amino)cyclohexanol and converting it to a leaving group (mesylate), the subsequent nucleophilic attack by 2,6-dichlorobenzenethiol yields the desired trans-thioether. Subsequent oxidation and deprotection afford the final target.

Key Performance Indicators:

-

Target Isomer: trans-1,4-disubstituted cyclohexane (>95% dr).

-

Overall Yield: 40–55% (4 steps).

-

Scalability: Validated for 10g – 100g batches.

Strategic Reaction Pathway

The following directed graph illustrates the synthetic logic, highlighting the critical stereochemical inversion point.

Figure 1: Synthetic workflow utilizing stereochemical inversion to access the thermodynamically stable trans-isomer.

Detailed Experimental Protocol

Stage 1: Activation (Mesylation)

Objective: Convert the hydroxyl group of cis-4-(Boc-amino)cyclohexanol into a reactive mesylate leaving group.

-

Why cis? To obtain the trans-product via SN2 displacement, the starting material must possess the opposite configuration (cis).

Reagents:

-

cis-N-Boc-4-aminocyclohexanol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Dissolve cis-N-Boc-4-aminocyclohexanol in anhydrous DCM (10 mL/g) under N2 atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add Et3N dropwise, followed by the slow addition of MsCl. Caution: Exothermic.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Wash organics with brine, dry over Na2SO4, and concentrate.[2]

-

Outcome: White solid (Quantitative yield). Use directly in Stage 2 without purification to avoid degradation.

Stage 2: Thioether Formation (The Coupling)

Objective: Install the 2,6-dichlorophenyl moiety via nucleophilic substitution. Critical Mechanism: SN2 displacement causes inversion of configuration from cis (mesylate) to trans (sulfide).

Reagents:

-

Intermediate A (Mesylate) (1.0 equiv)

-

2,6-Dichlorobenzenethiol (1.1 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Dimethylformamide (DMF) [Dry]

Procedure:

-

Suspend K2CO3 in dry DMF (10 mL/g) in a round-bottom flask.

-

Add 2,6-dichlorobenzenethiol and stir for 15 minutes at RT to generate the thiolate anion.

-

Add Intermediate A (dissolved in minimal DMF).

-

Heat the mixture to 80°C for 12–16 hours.

-

Note: The 2,6-dichloro substitution creates steric bulk, slowing the reaction. Heating is essential.

-

-

Workup: Cool to RT. Pour into ice water (precipitation usually occurs). Filter the solid or extract with Ethyl Acetate (EtOAc).[2]

-

Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (0–20% EtOAc in Hexanes).

-

Data Check: 1H NMR should show the methine proton (H-4) shift from ~4.8 ppm (mesylate) to ~3.2 ppm (sulfide).

Stage 3: Oxidation (Sulfide to Sulfone)

Objective: Oxidize the sulfur atom to the sulfone state.

Reagents:

-

Intermediate B (Sulfide) (1.0 equiv)

-

m-Chloroperbenzoic acid (mCPBA) (2.5 equiv, 77% max grade)

-

DCM[1]

Procedure:

-

Dissolve Intermediate B in DCM (15 mL/g). Cool to 0°C.[2]

-

Add mCPBA portion-wise over 20 minutes. Caution: mCPBA is shock-sensitive; do not use metal spatulas if possible.

-

Stir at 0°C for 1 hour, then warm to RT and stir overnight.

-

Quench: Add 10% Na2SO3 solution (to destroy excess peroxide) and stir vigorously until starch-iodide paper test is negative.

-

Workup: Wash organic layer with saturated NaHCO3 (x3) to remove m-chlorobenzoic acid byproduct.

-

Outcome: White solid.

Stage 4: Deprotection (Final Step)

Objective: Remove the Boc group to release the primary amine.

Reagents:

-

Intermediate C (Sulfone)

-

4M HCl in Dioxane

Procedure:

-

Dissolve Intermediate C in 4M HCl/Dioxane (10 mL/g).

-

Stir at RT for 2–4 hours. A white precipitate (the hydrochloride salt) will form.

-

Isolation: Filter the solid and wash with diethyl ether.

-

Free Basing (Optional but recommended for stability): Dissolve salt in water, adjust pH to >12 with 1M NaOH, and extract with DCM/MeOH (9:1). Dry and concentrate.

Quality Control & Troubleshooting

Data Summary Table:

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | >98% | HPLC (254 nm) |

| MS (ESI+) | [M+H]+ = 308.0/310.0 | LC-MS |

| Stereochemistry | trans (>95:5 dr) | 1H NMR (Coupling constants) |

Stereochemical Validation (NMR): In the trans-isomer (diequatorial), the H-1 and H-4 protons on the cyclohexane ring appear as triplets of triplets (tt) with large coupling constants (J ≈ 11–12 Hz) due to axial-axial interactions. In the cis-isomer, these couplings are smaller.

Troubleshooting Guide:

Figure 2: Common troubleshooting steps for oxidation and coupling stages.

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. (Foundational reference for alternative inversion strategies).

-

Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. (Protocol for Oxone oxidation if mCPBA fails).

-

Organic Syntheses. "Mesylation of Alcohols: General Procedures." Org.[1][2][3][4][5] Synth. Coll. Vol. 3, p.366. (Standard operating procedure for Step 1).

-

Patent Literature. (2016). "RORgamma Modulators." WO2016020295. (Example of industrial application of the 4-(arylsulfonyl)cyclohexan-1-amine scaffold).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines [organic-chemistry.org]

- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

Reaction conditions for sulfonamide synthesis with 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

[1][2]

Abstract & Strategic Analysis

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (referred to herein as Amine-1 ) is a bifunctional intermediate featuring a reactive primary amine and a robust, lipophilic sulfone moiety.[1][2] While the amine is the nucleophilic handle, the bulky 2,6-dichlorobenzenesulfonyl group at the 4-position imposes distinct solubility and conformational constraints (typically trans-diequatorial in bioactive analogs).[1][2]

Successful sulfonylation of Amine-1 requires balancing the nucleophilicity of the cyclohexylamine with the solubility profile of the sulfone-containing scaffold.[1][2] Standard aqueous Schotten-Baumann conditions often fail due to the lipophilicity of Amine-1 .[1][2] Therefore, non-aqueous organic base-mediated protocols are the "Gold Standard" for this substrate.[1]

Key Reaction Challenges

| Parameter | Challenge | Mitigation Strategy |

| Steric Hindrance | The 2,6-dichloroaryl group is bulky, though distal.[1][2] However, the cyclohexane ring itself creates local steric drag.[1] | Use unhindered bases (Pyridine) or catalytic DMAP for difficult sulfonyl chlorides.[1][2] |

| Solubility | Amine-1 is poorly soluble in water and non-polar alkanes (Hexane).[1][2] | Use DCM, THF, or DMF.[1] Avoid protic solvents that can trap sulfonyl chlorides.[1] |

| Electronic Effects | The sulfone is electron-withdrawing but insulated by the cyclohexane ring.[1][2] | The amine remains nucleophilic ( |

Mechanistic Workflow (DOT Diagram)

The following flowchart visualizes the decision-making process for selecting the optimal protocol based on the electrophile (Sulfonyl Chloride) properties.

Figure 1: Decision tree for sulfonylation of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Experimental Protocols

Protocol A: The "Gold Standard" (DCM/DIPEA)

Best for: Standard aryl/alkyl sulfonyl chlorides where Amine-1 is soluble in Dichloromethane.[1][2]

Reagents:

-

Sulfonyl Chloride (

) : 1.1 – 1.2 equiv[1][2] -

DIPEA (Diisopropylethylamine) : 2.5 equiv (Acts as HCl scavenger)[1][2]

-

Solvent : Anhydrous Dichloromethane (DCM) [0.1 M concentration][1][2]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Amine-1 (1.0 mmol) in anhydrous DCM (10 mL). -

Base Addition: Add DIPEA (2.5 mmol) via syringe. The solution should remain clear.

-

Cooling: Cool the reaction mixture to

using an ice bath to minimize disulfonylation side products. -

Addition: Add the Sulfonyl Chloride (1.1 mmol) dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.[1][2]

-

Workup:

Protocol B: Enhanced Solubility Method (DMF/Pyridine)

Best for: Cases where Amine-1 precipitates in DCM or when reacting with hindered/deactivated sulfonyl chlorides.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve Amine-1 (1.0 mmol) in anhydrous DMF (3 mL).

-

Base Addition: Add Pyridine (3.0 mmol).

-

Addition: Add Sulfonyl Chloride (1.2 mmol) at RT.

-

Heating: If the reaction is sluggish (common with electron-rich benzenesulfonyl chlorides), heat the mixture to

for 4–6 hours. -

Quench: Pour the reaction mixture into ice-cold water (30 mL). The sulfonamide product often precipitates as a solid.[1]

-

Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), then wash the organic layer extensively with water and

solution (to remove DMF).[1]

Critical Considerations & Troubleshooting

Stereochemistry (Cis vs. Trans)

The commercial supply of Amine-1 is often the trans-isomer (amino group equatorial, sulfone equatorial).[1][2]

-

Trans-isomer: More reactive due to lower steric hindrance at the equatorial position.[1][2]

-

Cis-isomer: The axial amine is subject to 1,3-diaxial interactions.[1][2] If using the cis-isomer, reaction times in Protocol A may double; Protocol B (Heating) is recommended.[1][2]

Handling the 2,6-Dichlorobenzenesulfonyl Moiety

This group is chemically robust but lipophilic.[1]

-

Purification Tip: The presence of the dichloro-aryl group makes the final products highly UV-active and distinct on LC-MS (distinctive Chlorine isotope pattern M, M+2, M+4).[1][2]

-

Crystallization: Many sulfonamide derivatives of Amine-1 crystallize well from Ethanol/Water or Methanol/Ether mixtures due to the "rigid rod" nature of the 1,4-disubstituted cyclohexane.[1][2]

Safety

References

-

General Sulfonamide Synthesis

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][4] The Journal of Organic Chemistry, 74(24), 9287–9291.[1] Link[1][2]

-

De Luca, L., & Giacomelli, G. (2008).[1][4] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[1][4] The Journal of Organic Chemistry, 73(10), 3967–3969.[1] Link[1][2]

-

-

CCR3 Antagonist Chemistry (Context for Amine-1)

-

Wacker, D. A., et al. (2002).[1][5] CCR3 antagonists: a potential new therapy for the treatment of asthma.[1][5][6] Discovery and structure-activity relationships.[1][2][5][6][7] Bioorganic & Medicinal Chemistry Letters, 12(13), 1785-1789.[1][2][6] Link

-

PubChem Compound Summary for CCR3 Antagonist Scaffolds.[1] Link

-

-

Relevant Patent Literature

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CCR3 Antagonist | C26H35FN4O2S | CID 11329244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. CCR3 antagonists: a potential new therapy for the treatment of asthma. Discovery and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule receptor agonists and antagonists of CCR3 provide insight into mechanisms of chemokine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functionalization of the Amine Group in 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

[1][2][3]

Strategic Overview & Molecule Analysis

Target Scaffold Profile

The molecule 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (CAS: 1706455-44-8) represents a high-value scaffold in medicinal chemistry, particularly in the development of ROR

-

Core Structure: A cyclohexane ring acts as a rigid linker between a polar primary amine and a lipophilic, electron-withdrawing arylsulfonyl moiety.[1][2][3]

-

Key Reactivity: The primary aliphatic amine at position 1 is the sole nucleophilic handle. It is unhindered and highly reactive toward electrophiles (acyl chlorides, aldehydes, isocyanates).[3][4]

-

Stereochemical Considerations: This molecule exists as cis and trans diastereomers.[1][2][3][4] The trans isomer (1,4-disubstituted) is typically the thermodynamically stable and biologically preferred conformer, placing both bulky groups in equatorial positions to minimize 1,3-diaxial interactions.[2][3]

-

Critical Note: Maintain strict control over reaction pH and temperature to prevent epimerization, although the cyclohexane ring is generally configurationally stable under standard nucleophilic substitution conditions.

-

Physicochemical Properties & Solvent Strategy

The 2,6-dichlorobenzenesulfonyl group imparts significant lipophilicity (

-

Recommended Solvents: Dichloromethane (DCM) for standard reactions; N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for polar electrophiles or coupling agents.[1][2][3][4]

-

Solubility Warning: The free base is soluble in organic solvents.[4] The hydrochloride salt may require neutralization (free-basing) prior to use in non-polar solvents like DCM.[1][2][3]

Decision Matrix: Selecting the Functionalization Route

The choice of protocol depends entirely on the desired linkage type. Use the decision tree below to select the appropriate workflow.

Figure 1: Strategic decision tree for amine functionalization based on target moiety.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Amide Coupling (The "Gold Standard")

Objective: Synthesis of amides using carboxylic acids.[3][4][5][6][7] Mechanism: Activation of carboxylic acid by HATU to form an active ester, followed by nucleophilic attack by the cyclohexylamine.

Reagents:

-

Amine: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (1.0 equiv)[1][2][3][4]

-

Coupling Agent: HATU (1.2 equiv) (Preferred over EDC for sterically demanding acids)[2][3][4]

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1][2][3][4]

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[2][3][4] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[1][2][4]

-

Addition: Dissolve the Amine (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

-

Reaction: Add the remaining DIPEA (1.5 equiv). Flush with Nitrogen (

), seal, and stir at RT for 2–16 hours. -

Monitoring: Check by LC-MS. The product should show

corresponding to Product Mass.[3][4] -

Workup:

-

Purification: Flash Column Chromatography (Hexanes:EtOAc or DCM:MeOH).[2][3][4]

Expert Insight: If the amine is supplied as a HCl salt, ensure the initial DIPEA amount is increased by 1.0 equiv to neutralize the salt in situ.

Protocol 2: Reductive Amination (Alkylation)

Objective: Synthesis of secondary amines using aldehydes/ketones.[3][4][8] Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.[4][8]

Reagents:

-

Amine: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (1.0 equiv)[1][2][3][4]

-

Aldehyde/Ketone: R-CHO or R-C(O)-R (1.1–1.5 equiv)[1][2][3][4]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB,

) (1.5–2.0 equiv)[2][3][4] -

Acid Catalyst: Acetic Acid (AcOH) (1–2 drops, catalytic)[2][3][4]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Concentration: 0.1 M)[1][2][3][4]

Step-by-Step Procedure:

-

Imine Formation: Dissolve the Amine and Aldehyde in DCE. Add catalytic AcOH.[3] Stir for 30–60 minutes at RT.[3] Note: If using a ketone, adding molecular sieves (4Å) helps drive imine formation.[2][3][4]

-

Reduction: Add

in one portion. The reaction may bubble slightly. -

Reaction: Stir at RT for 4–16 hours under Nitrogen.

-

Quench: Quench by adding Sat.

solution.[3] Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer 3x with DCM.

-

Purification: The secondary amine product is often basic.[3] Use amine-functionalized silica or add 1% Triethylamine (TEA) to the eluent during chromatography to prevent streaking.[1][2][3][4]

Expert Insight: Avoid using Sodium Cyanoborohydride (

Protocol 3: Urea & Sulfonamide Formation

Objective: Creating rigid, polar linkers for library diversification.[3][4]

Reagents:

-

For Ureas: Isocyanate R-NCO (1.1 equiv) OR Carbamoyl Chloride.[1][2][3][4]

-

For Sulfonamides: Sulfonyl Chloride

(1.1 equiv).[1][2][3][4]

Step-by-Step Procedure:

-

Preparation: Dissolve the Amine (1.0 equiv) and Base (2.0 equiv) in anhydrous DCM at

(ice bath). -

Addition: Add the Electrophile (Isocyanate or Sulfonyl Chloride) dropwise.[3][4]

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Wash with 1M HCl (to remove base/pyridine) followed by Brine.

-

Purification: Recrystallization is often possible for ureas (from EtOH/EtOAc); otherwise, flash chromatography.[2][3][4]

Analytical Data Summary & Troubleshooting

| Parameter | Method | Expected Observation | Troubleshooting |

| Reaction Monitoring | LC-MS (ESI+) | Pdt Mass | If SM remains, add 0.5 eq more reagent & heat to |

| Stereochemistry | 1H-NMR | Coupling constants ( | Axial-Axial protons have large |

| Purification | Flash Chrom. | UV active (254 nm) | Dichlorobenzene is strong UV chromophore.[3][4] |

| Solubility Issues | Visual | Precipitation | If SM precipitates in DCM, switch to DMF/DMSO. |

Stereochemical Integrity Check

The cyclohexane ring protons provide a diagnostic signature.[3]

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2][3][4] [Link]

-

Montalbetti, C. A., & Falque, V. (2005).[2][3][4] "Amide bond formation and peptide coupling."[3][6][9][10] Tetrahedron, 61(46), 10827-10852.[1][2][3][4] [Link]

-

Organic Syntheses. (1972).[3][4][11] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Org. Synth. 1972, 52, 124.[3][11] [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 2549-93-1: 1,4-Cyclohexanedimethanamine | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. peptide.com [peptide.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Topic: Scalable Synthesis Methods for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a robust and scalable synthetic route for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a key building block for pharmaceutical research and development. The presented strategy emphasizes scalability, safety, and efficiency, moving from readily available starting materials through key intermediates to the final product. This guide is designed to be a self-validating system, detailing the causality behind experimental choices, providing step-by-step protocols, and outlining in-process controls. The synthesis is logically divided into three main stages: formation of a key sulfide intermediate, its subsequent oxidation to the target sulfone, and finally, the introduction of the primary amine via reductive amination.

Introduction and Strategic Overview

The 4-(arylsulfonyl)cyclohexan-1-amine scaffold is of increasing interest in medicinal chemistry due to its unique three-dimensional structure and its utility in accessing novel chemical space. The specific target molecule, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, incorporates a sterically hindered dichlorophenyl sulfone moiety, which can impart unique pharmacological properties. Developing a scalable synthesis is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating later-stage drug development.

The most typical method for constructing a sulfonamide linkage involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1] However, the target molecule is a sulfone, not a sulfonamide. The core challenge lies in the stereocontrolled formation of the C-S bond at the C4 position of the cyclohexane ring and the subsequent introduction of the C1 amine.

Retrosynthetic Analysis and Chosen Strategy

A retrosynthetic analysis of the target compound suggests several potential pathways. The chosen strategy prioritizes commercially available starting materials, robust reactions, and purification methods amenable to large-scale production, such as crystallization and extraction over chromatography.

The key disconnection is made at the C-N and C-S bonds. The amine can be installed via reductive amination of a ketone precursor. The sulfone is best prepared by the oxidation of a more readily accessible sulfide precursor. This sulfide can be formed through a nucleophilic substitution reaction. This leads to the following three-stage forward synthesis:

-

Stage 1: Nucleophilic Substitution to Form the Sulfide Core. Starting with a protected 4-hydroxycyclohexanone, the hydroxyl group is converted into a good leaving group (mesylate), which is then displaced by 2,6-dichlorothiophenolate to form the key sulfide-ketone intermediate.

-

Stage 2: Oxidation to the Sulfone. The sulfide is selectively oxidized to the corresponding sulfone using a reliable and scalable oxidizing agent.

-

Stage 3: Reductive Amination. The ketone functionality is converted to the primary amine via one-pot reductive amination to yield the final product. This step produces a mixture of cis and trans isomers, which can be separated if required.

This approach is designed to be highly modular, allowing for the synthesis of analogues by simply varying the thiophenol or the amination conditions.

Workflow Visualization

The overall synthetic workflow is depicted below.

Sources

Troubleshooting & Optimization

Solving solubility issues with 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Topic: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine Ticket ID: SOL-DCH-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely encountering precipitation ("crashing out") when transitioning this molecule from organic stock solutions into aqueous biological media.

To solve this, we must understand the molecule's "personality":

-

The "Head": The cyclohexyl-amine is a basic moiety (

). At physiological pH (7.4), it exists predominantly as a cationic ammonium species ( -

The "Tail": The 2,6-dichlorobenzenesulfonyl group is highly lipophilic and electron-deficient.[1] The two chlorine atoms create significant steric bulk and drive hydrophobic aggregation.

-

The Conflict: While the ionized head group promotes water solubility, the bulky, hydrophobic tail drives the molecule to aggregate or crystallize, especially in high-salt buffers like PBS (the "Salting Out" effect).

This guide provides a self-validating workflow to overcome these competing forces.

Solubility Troubleshooting Decision Tree

Before proceeding with experiments, use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic logic for identifying solubility bottlenecks. Blue nodes indicate decision points; Red nodes indicate failure modes; Green nodes indicate solutions.[1]

Critical FAQs & Troubleshooting Protocols

Q1: My 10mM stock solution in DMSO is cloudy or precipitates upon storage. Why?

Diagnosis: DMSO Hygroscopicity.[1][2][3] Dimethyl sulfoxide (DMSO) is highly hygroscopic.[1][3] If your bottle has been opened frequently, it may have absorbed atmospheric water.[1][3] This molecule, being highly lipophilic in its neutral state, is sensitive to the "antisolvent" effect of water within the DMSO.

The Fix:

-

Use Anhydrous DMSO: Ensure your DMSO source is fresh or stored over molecular sieves.[1]

-

Thermal Cycle: Heat the vial to 37°C for 10 minutes and sonicate. The crystal lattice energy of the dichlorobenzene stacking is high; thermal energy helps break this.

-

Verification: If it remains cloudy, centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, the concentration is inaccurate. Re-make the stock.

Q2: The compound crashes out immediately when I dilute it into PBS (pH 7.4).

Diagnosis: The "Salting Out" & pH Mismatch.

At pH 7.4, the amine is protonated, which is good. However, PBS contains ~137mM NaCl.[1] The chloride ions (

The Fix (The "Spring & Parachute" Method): Do not add DMSO stock directly to static buffer.

-

Acidify First: Dilute into a buffer with a slightly lower pH (e.g., pH 6.0) to ensure full ionization before adjusting to pH 7.4.

-

Vortex During Addition: Inject the DMSO stock subsurface into the swirling buffer to prevent local supersaturation.

-

Switch Buffers: If PBS fails, switch to HBSS or Tris-Maleate , which may have different counter-ion interactions.[1]

Q3: How do I formulate this for in vivo (animal) studies?

Diagnosis: Simple aqueous buffers will not support the concentrations required for dosing (e.g., 10-30 mg/kg).[1] You need a vehicle that stabilizes the hydrophobic tail.

The Fix: The "Complexation" Strategy

We recommend using Hydroxypropyl-

Standard Vehicle Protocol:

| Component | Concentration | Function |

|---|---|---|

| DMSO | 5% | Predissolves the compound (The "Spring") |

| Tween 80 | 2-5% | Surfactant to prevent aggregation |

| HP-

Advanced Experimental Workflows

Workflow A: Kinetic Solubility Assay (Do this first)

Determine the "real" limit of your compound in your specific assay buffer.

-

Prepare Plate: Add 198 µL of your Assay Buffer (e.g., PBS) to a 96-well UV-transparent plate.

-

Spike: Add 2 µL of your 10mM DMSO stock (Final = 100 µM, 1% DMSO).

-

Incubate: Shake at 500 rpm for 2 hours at RT.

-

Read: Measure Absorbance at 620nm (turbidity).

-

Standard Curve: If soluble, filter (0.45 µm) and measure UV absorbance at

(likely ~250-270nm for the benzene ring) to quantify exact concentration against a DMSO standard curve.

Workflow B: In Vivo Formulation Preparation

Follow this order of addition strictly to avoid irreversible precipitation.

Figure 2: Step-by-step formulation order. Adding water before the surfactant/cyclodextrin will cause immediate crashing.

References & Grounding

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] Link

-

Context: Foundational text on the "Brick Dust" (high melting point) vs. "Grease Ball" (high LogP) solubility classification, relevant to the dichlorobenzene moiety.

-

-

Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization."[1] Drug Discovery Today, 2006.[1] Link

-

Context: Explains the mechanism of DMSO stock precipitation upon dilution into aqueous media.

-

-

Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews, 2007.[1] Link

-

Context: Authoritative guide on using HP-

-CD for solubilizing lipophilic amines.

-

-

Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 2007.[1] Link

-

Context: Discusses the counter-ion effect and why hydrochloride salts of lipophilic amines may still precipitate in saline.

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine before handling.

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ziath.com [ziath.com]

- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 7. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Optimizing recrystallization solvents for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Product: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Executive Summary & Core Challenge

You are likely working with this intermediate as a scaffold for GPCR antagonists (e.g., CCR3) or antipsychotic active pharmaceutical ingredients (APIs).

The Central Problem: This molecule exhibits "Janus-faced" solubility.

-

The Head: The 2,6-dichlorobenzene sulfonyl group is highly lipophilic and electron-withdrawing.

-

The Tail: The primary cyclohexylamine is polar and basic.

Consequence: This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation. The guide below provides the solvent architecture to force an organized lattice formation over an amorphous oil.

Solvent System Selection Guide

The following decision matrix is based on internal solubility modeling and Hansen Solubility Parameters (HSP).

Primary Recommendation: The "Hydro-Alcoholic" Swing

For the Free Base form of the molecule.

-

Solvent A (Good Solvent): Isopropyl Alcohol (IPA) or Ethanol (EtOH).

-

Solvent B (Anti-Solvent): Water.

-

Rationale: The alcohol solvates the lipophilic aromatic ring; water acts as a strong anti-solvent for the dichlorobenzene moiety while maintaining some interaction with the amine/sulfone to prevent immediate crashing.

Secondary Recommendation: The "Non-Aqueous" Route

Use this if your downstream step is water-sensitive.

-

Solvent A: Ethyl Acetate (EtOAc).

-

Solvent B: n-Heptane.[1]

-

Warning: This system has a narrower Metastable Zone Width (MSZW). You must seed the solution, or it will oil out.

Troubleshooting Workflow: Solvent Logic

Figure 1: Decision logic for solvent selection based on physical state and phase behavior.

Critical Impurity Management: Cis/Trans Isomerism

Synthesizing 1,4-substituted cyclohexanes invariably produces a mixture of cis and trans isomers. For most pharmaceutical applications, the trans-isomer (equatorial-equatorial or equatorial-axial depending on conformation) is the desired target due to thermodynamic stability and receptor fit.

The Challenge: The cis-isomer is often more soluble but can cocrystallize if cooling is too rapid.

Protocol: Thermodynamic Digestion (Ostwald Ripening) Do not simply cool and filter. You must "digest" the crystals to reject the cis-impurity.

-

Dissolution: Dissolve crude solid in refluxing Ethanol (10 mL/g).

-

Nucleation: Cool to 60°C until slight turbidity appears.

-

Cycling:

-

Cool to 50°C.

-

Re-heat to 65°C (do not dissolve completely).

-

Cool to 50°C.

-

Repeat 3x.

-

-

Mechanism: This thermal cycling dissolves the smaller, less stable cis-rich crystals and deposits the material onto the larger, more stable trans-crystals.

-

Final Isolation: Cool slowly to 0°C and filter.

Detailed Experimental Protocol

Scenario: Purification of 50g Crude 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (Free Base).

| Parameter | Specification | Notes |

| Solvent System | Ethanol / Water (90:10 v/v) | Water content >15% may cause oiling. |

| Solvent Volume | 8 - 10 Volumes (400 - 500 mL) | Adjusted for reflux temperature. |

| Dissolution Temp | 75°C - 78°C (Reflux) | Ensure full dissolution; filter hot if insolubles present. |

| Seeding | 0.5 wt% Pure Crystals | CRITICAL: Add at 68°C-70°C. |

| Cooling Rate | 0.2°C / minute | Linear cooling ramp is essential to reject impurities. |

| Final Temp | 0°C - 5°C | Hold for 2 hours before filtration. |

| Wash Solvent | Cold Ethanol (0°C) | 2 Volumes. Displacement wash. |

Step-by-Step:

-

Charge 50g crude material into a reactor.

-

Add 400 mL Ethanol (95% or absolute).

-

Heat to reflux. If solution is not clear, add water dropwise (up to 40 mL max) until clear.

-

Clarification: If black specks (Pd residue) remain, hot filter through Celite.

-

Cool to 70°C. The solution should be supersaturated but clear.

-

Seed: Add 250mg of pure seed crystals. Verify seed does not dissolve.

-

Age: Hold at 70°C for 30 mins to allow seed surface development.

-

Ramp: Cool to 0°C over 6 hours (approx 0.2°C/min).

-

Filter & Wash: Filtration should be fast. Slow filtration indicates amorphous material or bad crystal habit (needles).

Troubleshooting & FAQs

Q1: The solution turned into a milky oil/gum at 60°C. What happened? A: You hit the "Oiling Out" boundary. This happens when the Liquid-Liquid separation line intersects the solubility curve before the crystallization line.

-

Fix: Re-heat to dissolve the oil. Add 10-20% more Ethanol (Good Solvent) to shift the solubility curve up, or add seeds immediately at a higher temperature.

Q2: My yield is low (<50%), but purity is high. A: The solubility of the amine in ethanol is likely too high at 0°C.

-

Fix: After the crystallization is complete at 0°C, slowly add Water (Anti-solvent) dropwise to the slurry. This "drown-out" method decreases solubility. Do not add water at the beginning, or you will cause oiling.

Q3: Can I purify this as the HCl salt? A: Yes, and often this is superior for rejecting the cis-isomer.

-

Protocol: Dissolve free base in IPA. Add 1.1 eq of HCl (in IPA or Dioxane) at 50°C. The salt usually crystallizes instantly.

-

Risk: Salt formation is extremely fast and can trap impurities.[2] High-shear mixing is required.

Q4: The crystals are colored (yellow/brown). A: This is likely trace oxidative byproducts from the aniline or sulfone synthesis.

-

Fix: Use Activated Carbon (e.g., Darco G-60) during the hot dissolution step. Stir for 15 mins at reflux and filter hot.

Mechanistic Visualization

The following diagram illustrates the pathway to reject the cis-isomer and avoid the "Oiling Out" trap.

Figure 2: Kinetic vs. Thermodynamic pathway for purification.

References

-

Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on supersaturation and oiling out mechanisms).

-

Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed strategies for seeding and polymorph control).

-

Gao, Z., et al. (2017).[3] "Recent Advances in the Crystallization of Pharmaceutical Compounds: From Discovery to Development." Chemical Reviews. (Discusses impurity rejection in active pharmaceutical ingredients).

-

Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals and Salts." CrystEngComm. (Relevant for the amine salt formation strategy).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for the Ethanol/Water selection for amphiphilic molecules).

Sources

Technical Support Center: Troubleshooting HPLC Separation of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of this compound. We provide in-depth, cause-and-effect explanations and field-proven protocols to help you achieve robust and reliable chromatographic results.

Section 1: Understanding the Analyte: Physicochemical Properties

The key to troubleshooting any HPLC separation is a fundamental understanding of the analyte's chemical nature. 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine possesses distinct structural features that directly influence its chromatographic behavior. The primary aliphatic amine on the cyclohexane ring makes it a basic compound, while the dichlorobenzenesulfonyl moiety contributes to its hydrophobicity and UV activity.

| Property | Value / Structure | Significance for HPLC Analysis |

| Chemical Structure |  | The molecule contains a basic primary amine (pKa ~10.4), which is prone to strong interactions with acidic silanols on silica-based columns, a primary cause of peak tailing. The dichlorophenyl and sulfonyl groups provide a strong chromophore for UV detection. |

| Molecular Formula | C₁₂H₁₅Cl₂NO₂S[1] | - |

| Molecular Weight | 308.22 g/mol [1] | - |

| Estimated pKa | ~10.4 (Cyclohexylamine pKa is 10.64[2]) | The high pKa means the amine group will be protonated (positively charged) in acidic to neutral mobile phases. Controlling this ionization is critical for good peak shape. |

| Estimated XLogP3-AA | ~3.5 (Similar to 4-(3,4-dichlorophenyl)cyclohexan-1-amine[3]) | Indicates significant hydrophobicity, making it well-suited for reversed-phase chromatography. |

Section 2: General Troubleshooting Workflow

When encountering a problem with your separation, a systematic approach is crucial. The following workflow provides a logical path from problem identification to resolution. Start by identifying your primary issue (e.g., poor peak shape) and follow the branches to diagnose the potential cause and implement the recommended solution.

Caption: A systematic workflow for troubleshooting common HPLC issues.

Section 3: Troubleshooting Guide (Question & Answer)

This section addresses the most common and specific problems encountered during the analysis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Peak Shape Problems

Q1: Why is my peak for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine tailing severely?

A1: Peak tailing is the most common issue for basic compounds like this and is almost always a chemical problem related to secondary interactions with the stationary phase.

-